(-)-Epigallocatechin gallate: A Review of its Pharmacological and Biopharmaceutical Applications

(-)-Epigallocatechin gallate (EGCG), the most abundant and biologically active polyphenol in green tea (Camellia sinensis), has emerged as a multifaceted compound with significant therapeutic potential. Accounting for 50–80% of green tea catechins, this flavan-3-ol derivative possesses a distinctive chemical structure featuring a gallate ester moiety and multiple phenolic hydroxyl groups, which underpin its potent antioxidant properties. Historically consumed in Asian cultures for centuries, EGCG gained scientific prominence in the late 20th century following epidemiological studies linking green tea consumption to reduced chronic disease incidence. Modern research now validates EGCG's diverse bioactivities, including anti-inflammatory, anticancer, metabolic regulatory, and neuroprotective effects, positioning it at the forefront of nutraceutical and pharmaceutical research. This review comprehensively examines EGCG's molecular mechanisms, therapeutic applications, and strategies to overcome its biopharmaceutical limitations for clinical translation.

Chemical Properties and Natural Sources

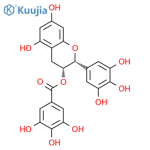

EGCG [(−)-cis-3,3′,4′,5,7-pentahydroxyflavan-3-gallate] belongs to the catechin subclass of flavonoids, characterized by a benzopyran (C6-C3-C6) skeleton with two phenyl rings (A and B) and a dihydropyran heterocycle (ring C). Its molecular formula is C22H18O11, with a molecular weight of 458.37 g/mol. The compound exhibits eight phenolic hydroxyl groups, with the galloyl moiety at the C-3 position critically enhancing its free radical scavenging capacity compared to non-gallated catechins. EGCG exists as four stereoisomers due to two chiral centers (C-2 and C-3), though the (−)-cis configuration predominates naturally. It displays pH-dependent stability, degrading rapidly in neutral or alkaline conditions via epimerization and oxidation, necessitating stabilization strategies for pharmaceutical applications.

Green tea leaves constitute the primary natural source, containing 50–100 mg EGCG per gram of dry extract. Concentration varies with cultivation conditions, leaf age, and processing: shade-grown young leaves harvested early in the season yield maximal EGCG. Extraction typically involves hot water or hydroalcoholic solvents, followed by purification via liquid-liquid extraction, column chromatography, or preparative HPLC. Emerging techniques like supercritical CO2 extraction enhance yield while minimizing solvent residues. Though green tea remains the richest source, trace amounts occur in apples, blackberries, and avocados. Commercial EGCG isolates (>95% purity) are available as standardized extracts for research and nutraceutical applications, with rigorous quality control for oxidation markers like theasinensins.

Pharmacological Mechanisms and Therapeutic Activities

EGCG modulates over 200 cellular targets through covalent and non-covalent interactions, with its antioxidant effects forming the cornerstone of its bioactivity. The compound neutralizes reactive oxygen/nitrogen species (ROS/RNS) via electron transfer and chelates pro-oxidant metals like iron and copper. Beyond direct scavenging, EGCG activates the Nrf2/ARE pathway, upregulating endogenous antioxidants (e.g., glutathione, superoxide dismutase). In inflammation, it suppresses NF-κB and MAPK signaling, reducing TNF-α, IL-6, and COX-2 expression. Anti-cancer mechanisms involve induction of G1/S cell cycle arrest through p53/p21 activation, inhibition of Bcl-2 anti-apoptotic proteins, and suppression of oncogenic kinases like EGFR and VEGFR.

EGCG demonstrates neuroprotective effects in Alzheimer’s disease models by inhibiting β-amyloid fibrillization and tau hyperphosphorylation via modulation of GSK-3β. In metabolic disorders, it enhances insulin sensitivity through AMPK activation and GLUT4 translocation while inhibiting gluconeogenic enzymes like PEPCK. Cardiometabolic benefits include LDL oxidation suppression, PCSK9 downregulation, and endothelin-1 inhibition, improving endothelial function. Antimicrobial actions against bacteria, viruses (e.g., influenza, HIV), and fungi arise from membrane disruption and viral entry blockade. Emerging evidence indicates epigenetic modulation via DNA methyltransferase and histone deacetylase inhibition, suggesting chemopreventive potential.

Biopharmaceutical Challenges and Formulation Strategies

Despite promising pharmacology, EGCG faces substantial delivery challenges. Oral bioavailability remains low (≤2%) due to poor intestinal permeability, extensive phase II metabolism (glucuronidation/sulfation), and efflux by P-glycoprotein. Degradation in intestinal alkaline pH further reduces absorption. Plasma half-life is short (∼3 h), requiring frequent dosing. Additionally, chemical instability leads to auto-oxidation under physiological conditions, generating reactive quinones that may deplete glutathione or form protein adducts. These limitations necessitate advanced formulation approaches to enhance therapeutic utility.

Nanotechnology platforms show significant promise: liposomes and lipid nanoparticles (SLN/NLC) encapsulate EGCG within phospholipid bilayers, improving intestinal uptake via lymphatic transport. Polymeric nanoparticles (e.g., PLGA, chitosan) provide pH-responsive release and mucoadhesion, while cyclodextrin complexes enhance solubility and stability. Prodrug strategies, such as peracetylation, mask phenolic groups to reduce first-pass metabolism. Alternative routes like intranasal delivery bypass hepatic metabolism for neurological applications. Co-administration with piperine (bioenhancer) inhibits glucuronidation, boosting plasma levels 1.6-fold. Enteric coatings protect against gastric degradation, and microemulsions improve lymphatic absorption. These innovations increase bioavailability up to 8-fold in preclinical models, though clinical validation remains ongoing.

Clinical Applications and Future Perspectives

Clinical trials support EGCG’s efficacy in several indications. For metabolic health, 500 mg/day for 12 weeks reduced waist circumference (−1.9 cm) and LDL cholesterol (−9.2 mg/dL) in obese adults (NCT00917735). In oncology, topical EGCG ointment cleared 58% of external anogenital warts versus 35% for placebo (NCT00345618), while oral administration (400–800 mg/day) delayed prostate cancer progression in active surveillance patients. Neurological studies show 200 mg/day for 6 months improved executive function in Down syndrome (NCT01699711). Dermatological formulations reduce UV-induced skin damage, with phase III trials confirming efficacy in actinic keratosis. Approved products include Veregen® (sinecatechins), a 15% EGCG ointment for genital warts, and numerous nutraceuticals for weight management.

Future research priorities include large-scale phase III trials for cancer chemoprevention, leveraging biomarkers like 8-OHdG (oxidative DNA damage). Combination therapies with conventional drugs (e.g., EGCG + erlotinib in lung cancer) may overcome resistance. Advances in targeted delivery, such as antibody-conjugated nanoparticles for tumor-specific accumulation, could enhance therapeutic indices. Regulatory harmonization of purity standards (e.g., USP monograph) and long-term safety data (hepatotoxicity risk at >800 mg/day) remain critical. With global EGCG markets projected to reach $46 billion by 2030, ongoing innovation in extraction, stabilization, and delivery will accelerate its transition from traditional remedy to evidence-based medicine.

Literature References

- Singh, B. N., Shankar, S., & Srivastava, R. K. (2011). Green tea catechin, epigallocatechin-3-gallate (EGCG): Mechanisms, perspectives and clinical applications. Biochemical Pharmacology, 82(12), 1807–1821. https://doi.org/10.1016/j.bcp.2011.07.093

- Yuan, J. H., Li, Y. Q., & Yang, X. Y. (2020). Inhibition of epigallocatechin gallate on orthotopic colon cancer by upregulating the Nrf2-UGT pathway. Drug Design, Development and Therapy, 14, 2953–2961. https://doi.org/10.2147/DDDT.S246438

- Feng, W. Y., Zhao, T., Mao, G. H., et al. (2022). Type 2 diabetes prevention via epigallocatechin gallate-loaded nanoparticles: Pharmacokinetic and pharmacodynamic evaluation. ACS Biomaterials Science & Engineering, 8(3), 1098–1109. https://doi.org/10.1021/acsbiomaterials.1c01522

- Kim, H. S., Quon, M. J., & Kim, J. A. (2014). New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate. Redox Biology, 2, 187–195. https://doi.org/10.1016/j.redox.2013.12.022